4,5-Diamino-2-methoxybenzamide
Description
Its molecular formula is C₈H₁₁N₃O₂, with a molecular weight of 181.20 g/mol (calculated from InChI string in ). Key properties include:
- Melting Point: 181–183 °C
- Predicted Boiling Point: 361.9 ± 42.0 °C
- Density: 1.325 ± 0.06 g/cm³
- pKa: 16.67 ± 0.50 (indicating weak basicity)
- Polar Surface Area (PSA): 93.61 Ų (suggesting moderate hydrogen-bonding capacity).
The compound’s structure is defined by the SMILES string COC1=CC(=C(C=C1C(=O)N)N)N, highlighting the methoxy and dual amino substituents.
Properties
Molecular Formula |
C8H11N3O2 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4,5-diamino-2-methoxybenzamide |
InChI |
InChI=1S/C8H11N3O2/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,9-10H2,1H3,(H2,11,12) |
InChI Key |
UDFBWEKVGOZUDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)N)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4,5-Diamino-2-methoxybenzamide with structurally related benzamide derivatives, based on data from and inferred chemical properties:
Key Structural and Functional Insights:
Methoxy vs. Phenoxy Substituents: Replacing the methoxy group with phenoxy (as in 117821-54-2) introduces steric hindrance, which may reduce solubility in polar solvents.
Preparation Methods
Starting from 2-Chlorobenzoic Acid
A foundational route involves 2-chlorobenzoic acid as the precursor. Nitration of this compound under controlled conditions introduces nitro groups at positions 4 and 5. In a representative protocol, 2-chlorobenzoic acid is dissolved in concentrated sulfuric acid and treated with fuming nitric acid at temperatures below 0°C to yield 2-chloro-4,5-dinitrobenzoic acid. The chlorine atom at position 2 is subsequently replaced via nucleophilic substitution using sodium methoxide in methanol, producing 2-methoxy-4,5-dinitrobenzoic acid.
Reaction Conditions:
-
Nitration: HNO₃ (fuming), H₂SO₄, −5°C to 0°C, 2–4 hours.
This intermediate is then converted to the corresponding acyl chloride using thionyl chloride (SOCl₂) and condensed with aqueous ammonia to form 2-methoxy-4,5-dinitrobenzamide. Final reduction of the nitro groups via catalytic hydrogenation (Pd/C, H₂, 2–3 bar) yields the target compound.
Nitration of 2-Methoxybenzamide Derivatives
An alternative strategy begins with 2-methoxybenzamide, which undergoes sequential nitration. However, the electron-donating methoxy group directs nitration to positions 4 and 6, making this route less favorable for achieving the 4,5-dinitro intermediate. To circumvent this limitation, protective group strategies or tailored nitrating agents (e.g., mixed HNO₃/H₂SO₄ at elevated temperatures) have been explored, though yields remain suboptimal compared to chloro-substituted precursors.
Hydrogenation of Nitro Precursors
Catalytic Hydrogenation
Catalytic hydrogenation is the most efficient method for reducing nitro groups to amines in 2-methoxy-4,5-dinitrobenzamide. Palladium on carbon (Pd/C, 10% w/w) under 2–3 bar H₂ pressure in toluene or ethanol achieves full reduction to 4,5-diamino-2-methoxybenzamide within 30–60 minutes. Critical parameters include:
-
Catalyst Loading: 5–10% Pd/C relative to substrate.
-
Temperature: 60–80°C to enhance reaction kinetics.
Yield Optimization:
Chemical Reduction Alternatives
While catalytic hydrogenation dominates industrial processes, chemical reductants like iron/hydrochloric acid or sodium hydrosulfite (Na₂S₂O₄) offer alternatives for small-scale syntheses. For example, Na₂S₂O₄ in aqueous ethanol reduces nitro groups at 70°C, though this method requires careful pH control (pH 3–4) to minimize side reactions.
Acyl Chloride Intermediate Methods
Synthesis via Acyl Chlorides
Conversion of 2-methoxy-4,5-dinitrobenzoic acid to its acyl chloride is a pivotal step. Thionyl chloride (SOCl₂) refluxed with the acid for 3 hours produces 2-methoxy-4,5-dinitrobenzoyl chloride, which is then reacted with ammonia gas in dry tetrahydrofuran (THF) to form the benzamide.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acyl Chloride Formation | SOCl₂, reflux, 3 h | 92 |
| Amidation | NH₃ (g), THF, 0–5°C, 2 h | 85 |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
-
Route 1 (Chlorobenzoic Acid): Higher overall yields (68–75%) but requires handling corrosive nitrating agents.
-
Route 2 (Direct Nitration): Lower yields (40–50%) due to regioselectivity challenges.
-
Hydrogenation vs. Chemical Reduction: Catalytic hydrogenation achieves >95% conversion, whereas chemical methods plateau at 80–85%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
